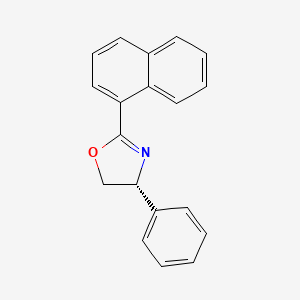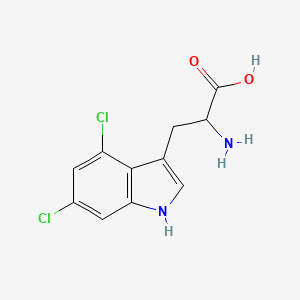
6-(Benzyloxy)-4-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-4-chloroquinazoline is a heterocyclic aromatic organic compound. It is characterized by a quinazoline core structure substituted with a benzyloxy group at the 6th position and a chlorine atom at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline.
Benzyloxy Substitution: The 6-position of the quinazoline ring is substituted with a benzyloxy group through a nucleophilic aromatic substitution reaction. This can be achieved using benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or water.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 4-hydroquinazoline.
Substitution: Aminoquinazoline or thioquinazoline derivatives.
Scientific Research Applications
6-(Benzyloxy)-4-chloroquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-chloroquinazoline involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the benzyloxy group, making it less hydrophobic and potentially less active in biological systems.
6-Methoxy-4-chloroquinazoline: Contains a methoxy group instead of a benzyloxy group, which may alter its binding affinity and biological activity.
6-(Benzyloxy)-4-fluoroquinazoline: Substitutes the chlorine atom with a fluorine atom, potentially affecting its reactivity and interaction with molecular targets.
Uniqueness: 6-(Benzyloxy)-4-chloroquinazoline is unique due to the presence of both the benzyloxy and chlorine substituents, which together enhance its hydrophobicity and potential for specific interactions with biological targets. This combination of functional groups makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H11ClN2O |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-chloro-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C15H11ClN2O/c16-15-13-8-12(6-7-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI Key |
SDRQHBGBZGSCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
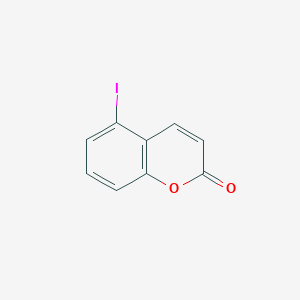

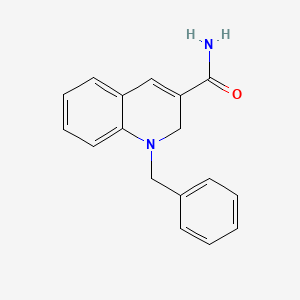

![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)
![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)
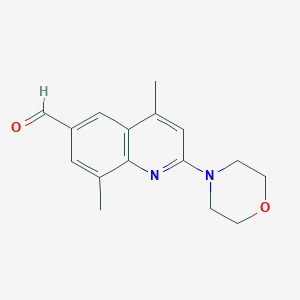


![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)
